molecular formula C9H6Cl2N2O B2368678 1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone CAS No. 1501700-62-4

1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone

Cat. No.: B2368678
CAS No.: 1501700-62-4
M. Wt: 229.06
InChI Key: WJBDBPXMEGLGKD-UHFFFAOYSA-N
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Description

1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of two chlorine atoms at the 6 and 8 positions of the imidazo[1,2-a]pyridine ring and an ethanone group at the 2 position

Preparation Methods

The synthesis of 1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6,8-dichloroimidazo[1,2-a]pyridine.

    Reaction with Ethanone: The 6,8-dichloroimidazo[1,2-a]pyridine is then reacted with ethanone under specific conditions to yield the desired product.

Industrial Production Methods

  • The industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles: Various nucleophiles can be used for substitution reactions.

Major Products

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Material Science: It is used in the synthesis of advanced materials with specific properties, such as conductivity and fluorescence.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone can be compared with other similar compounds, such as:

    6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride: This compound has a similar imidazo[1,2-a]pyridine core but differs in the functional group attached to the 2 position.

    6-Chloroimidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride: Another similar compound with a different functional group and substitution pattern.

Uniqueness

  • The presence of two chlorine atoms and an ethanone group in this compound makes it unique in terms of its chemical reactivity and potential applications.

Properties

IUPAC Name

1-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c1-5(14)8-4-13-3-6(10)2-7(11)9(13)12-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBDBPXMEGLGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN2C=C(C=C(C2=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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